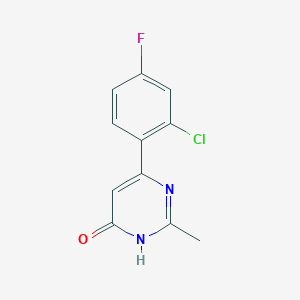

6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(2-chloro-4-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c1-6-14-10(5-11(16)15-6)8-3-2-7(13)4-9(8)12/h2-5H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSUBSKMLZUOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Key Intermediate: 2-Chloro-4'-fluoroacetophenone

A critical precursor in the preparation of 6-(2-chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol is 2-chloro-4'-fluoroacetophenone, which provides the halogenated phenyl moiety essential for subsequent pyrimidine ring construction.

- Reaction: Fluorobenzene reacts with chloroacetyl chloride in the presence of an ionic liquid catalyst.

- Catalyst: Various ionic liquids such as [emim]Cl-AlCl3 and [bmim]Cl-AlCl3 mixtures are used to facilitate the Friedel-Crafts acylation.

- Conditions: The reaction is conducted at low temperature (0–30 °C) to optimize yield and selectivity.

- Molar Ratios: Fluorobenzene to chloroacetyl chloride ratio is maintained close to 1.01–1.03:1, and ionic liquid to chloroacetyl chloride ratio is 0.5:1.

- Product Isolation: The reaction mixture undergoes reduced pressure distillation (at approximately 130 °C and 10 mmHg) to isolate the 2-chloro-4'-fluoroacetophenone.

- Recycling: The ionic liquid catalyst is recoverable and reusable, enhancing process sustainability.

| Parameter | Value/Range |

|---|---|

| Reaction Temperature | 0–30 °C |

| Fluorobenzene:Chloroacetyl chloride | 1.01–1.03 : 1 |

| Ionic Liquid:Chloroacetyl chloride | 0.5 : 1 |

| Distillation Temperature | 130 °C (reduced pressure) |

| Distillation Pressure | 10 mmHg |

| Conversion Rate | >95% fluorobenzene conversion |

This method, detailed in patent CN107141212B, provides a high-yield, efficient route to the halogenated acetophenone intermediate necessary for the pyrimidine synthesis.

Construction of the Pyrimidin-4-ol Core with Substituted Phenyl Group

The synthesis of 6-(2-chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol involves the formation of the pyrimidine ring with specific substitution patterns. The general approach includes:

- Starting Materials: The halogenated acetophenone derivative (such as 2-chloro-4'-fluoroacetophenone) and appropriate nitrogen-containing reagents (e.g., amidines or formamide derivatives).

- Cyclization: Condensation reactions under heating conditions (typically 110–140 °C) promote ring closure to form the pyrimidin-4-ol scaffold.

- Substituent Introduction: The 2-methyl group is introduced via methylated precursors or alkylation steps during or after ring formation.

In related pyrimidine chemistry, formamide has been used to generate Schiff base intermediates that subsequently cyclize to pyrimidin-4-ol derivatives under controlled thermal conditions (110–140 °C). Analogous methods involve reacting substituted acetophenones with formamide or other nitrogen sources to yield pyrimidin-4-ols with aryl substituents at the 6-position.

Nucleophilic Aromatic Substitution and Functional Group Modifications

Further functionalization of the pyrimidine ring, especially at the 4-position hydroxyl group, can be achieved via nucleophilic substitution reactions. For example, reaction of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine derivatives with various amines or anilines in polar aprotic solvents (e.g., dimethylformamide) and base (such as N,N-diisopropylethylamine) at room temperature or under reflux leads to substituted pyrimidine analogs.

This approach allows for the introduction of diverse substituents, including halogenated phenyl groups, which can be fine-tuned to optimize biological activity or physicochemical properties.

Summary Table of Preparation Steps and Conditions

Research Findings and Optimization Insights

- The use of ionic liquids in the acylation step improves selectivity and allows catalyst recycling, which is advantageous for scale-up and sustainability.

- Thermal control during pyrimidine ring formation is critical to obtaining high yields of the desired 4-ol derivatives without side reactions.

- Substituent effects on the phenyl ring, such as chloro and fluoro groups, influence both the synthetic route and the biological activity of the final compound, necessitating precise control during synthesis.

- Nucleophilic aromatic substitution on chloropyrimidine intermediates is a versatile method for introducing various aryl groups, including halogenated phenyl moieties, enabling the synthesis of analogs for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparative Analysis of Structural Analogues

Substituent Variations on the Pyrimidine Ring

Key analogues and their substituent differences are summarized in Table 1.

Target Compound (Hypothetical)

6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol:

- Molecular Formula : C₁₁H₈ClFN₂O

- Molecular Weight : ~238.5 g/mol

- Key Features: Dual halogen (Cl, F) substitution enhances electron-withdrawing effects compared to mono-halogenated analogues.

Physicochemical Properties

- Acidity : The hydroxyl group at position 4 is influenced by substituent electronics. The target compound’s dual halogen substituents (Cl, F) likely lower its pKa compared to 6-(3-chlorophenyl)-2-methylpyrimidin-4-ol (pKa ~8.0) due to enhanced electron withdrawal .

- Density and Solubility : Halogenated aryl groups (e.g., 4-iodophenyl in ) increase molecular weight and density but reduce aqueous solubility. The target compound’s density is estimated to exceed 1.3 g/cm³, similar to its 3-chloro analogue .

- Thermal Stability : Trifluoromethyl-substituted pyrimidines (e.g., 4-CF₃ in ) exhibit high thermal stability, suggesting the target compound may share similar robustness due to aromatic and halogen interactions.

Key Research Findings and Implications

Halogen Impact : Fluorine’s small size and high electronegativity enhance bioavailability, while chlorine contributes to hydrophobic interactions. This combination is advantageous in kinase inhibitors or antimicrobial agents .

Synthetic Challenges: Introducing multiple halogens requires precise control to avoid side reactions.

Biological Activity

6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol, with a CAS number of 1697581-20-6, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure characterized by the presence of a chloro and fluorine substituent, which may enhance its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is , and it has a molecular weight of 238.64 g/mol. The structure can be represented as follows:

Biological Activity Overview

Research into the biological activity of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol indicates various pharmacological properties, including cytotoxicity , antimicrobial activity , and potential anticancer effects .

Cytotoxicity Studies

Cytotoxicity assays have been performed on several cancer cell lines, including HeLa (cervical cancer), AGS (gastric cancer), and K562 (leukemia). The compound exhibited significant cytotoxic effects, particularly against AGS cells with an IC50 value of approximately 53.02 µM. In contrast, it showed lower toxicity towards normal human vascular endothelial cells (HUVEC) .

Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| AGS | 53.02 | Significant cytotoxicity |

| HeLa | Not reported | Low toxicity observed |

| K562 | Not reported | Further studies needed |

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for E. faecalis was found to be 16 µg/mL, indicating that it may serve as a selective antibacterial agent .

Table 2: Antimicrobial Activity Results

| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Enterococcus faecalis | 16 | 32 |

| Staphylococcus aureus | Not effective | N/A |

| Escherichia coli | Not effective | N/A |

The mechanisms underlying the biological activity of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol involve the induction of apoptosis in cancer cells and disruption of microbial cell wall synthesis. Flow cytometry analyses have demonstrated that treatment with this compound leads to significant cell death characterized by necrosis in AGS and A172 cell lines .

Case Studies

A study focused on the structural characterization and biological evaluation of pyrimidine derivatives highlighted the importance of functional groups in enhancing biological activity. The presence of the -C=N- bond in related pyrimidine compounds has been shown to increase their cytotoxic potential .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol?

The synthesis of pyrimidine derivatives typically involves condensation reactions between substituted β-diketones or enaminones with urea/thiourea derivatives. For halogenated aryl-pyrimidines, cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aromatic substituents . Key steps include:

- Stepwise functionalization : Introduce the 2-chloro-4-fluorophenyl group via palladium-catalyzed coupling.

- Cyclization : Use microwave-assisted conditions to form the pyrimidine core, optimizing temperature (120–150°C) and solvent (DMSO or DMF) to minimize side products.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the hydroxylated pyrimidine .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR can confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chloro-fluorophenyl groups) .

- X-ray diffraction : Resolves molecular conformation, such as dihedral angles between the pyrimidine ring and substituents (e.g., 12–86° for fluorophenyl groups) and intramolecular hydrogen bonds (N–H⋯N or O–H⋯O) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for halogen isotopes (e.g., 35Cl/37Cl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or purity during synthesis?

Systematic optimization is required:

- Parameter screening : Vary catalysts (e.g., Pd(PPh3)4 vs. PdCl2), bases (K2CO3 vs. Cs2CO3), and solvents (THF vs. toluene) to identify ideal conditions .

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., dehalogenated intermediates) and adjust reaction time/temperature to suppress them .

- Crystallization studies : Recrystallize from ethanol/water to enhance purity, leveraging hydrogen-bonding interactions observed in crystal structures .

Q. What strategies are used to analyze the impact of substituents (Cl, F, CH3) on biological activity or reactivity?

- Structure-activity relationship (SAR) : Compare analogs (e.g., 2-methyl vs. 2-trifluoromethyl pyrimidines) in bioassays. For example, electron-withdrawing groups (Cl, F) enhance electrophilicity, potentially increasing antibacterial activity .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution and reactive sites, such as the hydroxyl group’s nucleophilicity .

- Kinetic studies : Monitor substituent effects on reaction rates (e.g., SNAr at the 4-position) using UV-Vis spectroscopy .

Q. How can computational methods predict the compound’s stability under varying pH or temperature conditions?

- Molecular dynamics (MD) simulations : Simulate solvation in aqueous buffers (pH 1–14) to assess hydrolysis susceptibility of the chloro group.

- Thermogravimetric analysis (TGA) : Experimental data combined with Arrhenius modeling predicts decomposition temperatures.

- Hydrogen-bonding networks : Crystal packing analysis (e.g., C–H⋯π interactions) informs solid-state stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.